2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol
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Overview
Description
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is also known by other names such as 2,5-Dihydroxyacetophenone oxime and 2-Acetylhydroquinone oxime . This compound is characterized by the presence of two hydroxyl groups and an oxime functional group attached to a phenyl ring.
Preparation Methods
The synthesis of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol typically involves the reaction of 2,5-dihydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.
Chemical Reactions Analysis
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinones, amines, esters, and ethers .
Scientific Research Applications
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and oxime functional groups. These groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparison with Similar Compounds
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol can be compared with similar compounds such as:
2,5-Dihydroxyacetophenone: Lacks the oxime group but shares the hydroxyl groups.
2-Acetylhydroquinone: Another name for 2,5-Dihydroxyacetophenone.
Quinacetophenone: Similar structure but with different functional groups.
The uniqueness of this compound lies in the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)7-4-6(10)2-3-8(7)11/h2-4,10-12H,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQBIKGARTNDN-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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